molecular formula C16H15NO2S2 B2966173 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide CAS No. 1428365-17-6

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2966173
CAS No.: 1428365-17-6
M. Wt: 317.42
InChI Key: UIYGGZVFGJTPQJ-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is an organic compound that features a complex structure with multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like halogenation, Suzuki coupling, and amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry methods to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the heterocyclic rings or the amide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the furan or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-3-carboxylic acid derivatives, while reduction could produce thiophene-3-carboxamide derivatives with altered electronic properties.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals for treating various diseases. Its structure allows for modifications that could enhance its efficacy and selectivity.

    Industry: In materials science, the compound could be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic amides with furan and thiophene rings, such as:

  • N-(furan-2-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
  • N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide
  • N-(thiophen-3-ylmethyl)-N-(2-(furan-2-yl)ethyl)furan-3-carboxamide

Uniqueness

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is unique due to its specific arrangement of furan and thiophene rings, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials or pharmaceuticals.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S2/c18-16(14-5-9-20-12-14)17(10-13-4-7-19-11-13)6-3-15-2-1-8-21-15/h1-2,4-5,7-9,11-12H,3,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYGGZVFGJTPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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